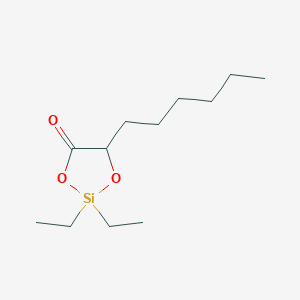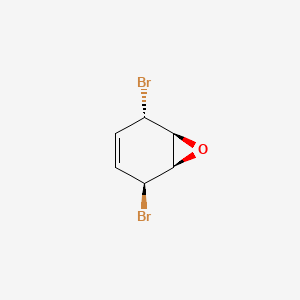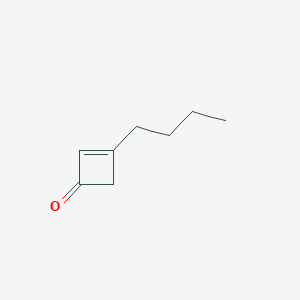
3-Butylcyclobut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylcyclobut-2-en-1-one is an organic compound with the molecular formula C8H12O It features a cyclobutene ring substituted with a butyl group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclobut-2-en-1-one can be achieved through several methods. One common approach involves the cyclobutenylation of suitable precursors under mild conditions. For instance, a transition-metal-free strategy can be employed, where a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles is used . This method leverages density functional theory calculations to suggest a Boc-group transfer mechanism.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of cyclobutane synthesis can be applied. Industrial synthesis often involves the use of cyclopropyl and cyclobutyltrifluoroborates in Suzuki-Miyaura coupling reactions with aryl chlorides to yield substituted cyclobutanes .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butylcyclobut-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the cyclobutene ring and the ketone functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the ketone group to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butyl group or the cyclobutene ring, depending on the reaction conditions and reagents used.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
3-Butylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology and Medicine:
Industry: The compound’s unique structural features make it a candidate for use in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Butylcyclobut-2-en-1-one is primarily related to its chemical reactivity. The compound can participate in various chemical reactions due to the presence of the cyclobutene ring and the ketone functional group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanone: A simpler analog with a cyclobutane ring and a ketone group.
Cyclobutene: Lacks the ketone functional group but shares the cyclobutene ring structure.
Butylcyclobutane: Similar in structure but lacks the double bond and ketone group.
Uniqueness: 3-Butylcyclobut-2-en-1-one is unique due to the combination of the butyl group, cyclobutene ring, and ketone functional group.
Eigenschaften
CAS-Nummer |
38425-48-8 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
3-butylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-2-3-4-7-5-8(9)6-7/h5H,2-4,6H2,1H3 |
InChI-Schlüssel |
NAUNYCCKSCFGOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


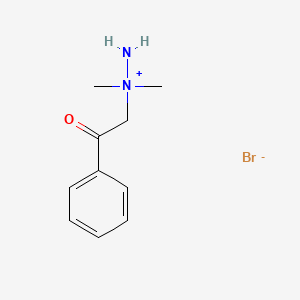
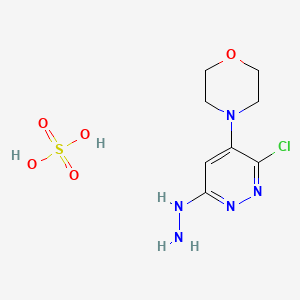
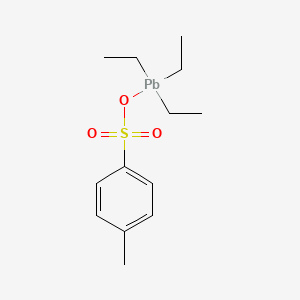

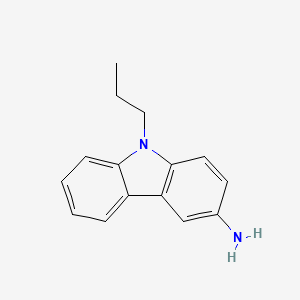
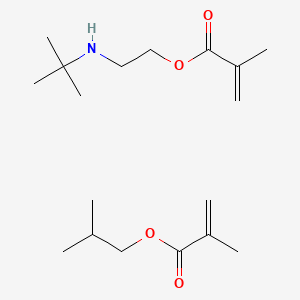
![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)




![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
